Kaempferitrin

Diabetes Metabolism Insulin Signaling

Kaempferitrin (kaempferol-3,7-O-α-L-dirhamnoside; CAS 482-38-2) is a naturally occurring flavonoid diglycoside consisting of the aglycone kaempferol substituted with α-L-rhamnose units at both the C3 and C7 positions. This specific diglycosylation pattern distinguishes it from the more common kaempferol monoglycosides (e.g., astragalin, kaempferol-3-O-glucoside) and the aglycone itself, and is known to be more abundant in certain plant species than the corresponding flavonoid monomers.

Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
CAS No. 482-38-2
Cat. No. B1674772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferitrin
CAS482-38-2
Synonyms3,7-bis-(alpha-6-deoxymannopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
kaempferitrin
kaempferol 3,7-dirhamnoside
lespedin
lespenefril
lespenephril
Molecular FormulaC27H30O14
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
InChIInChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1
InChIKeyPUPKKEQDLNREIM-QNSQPKOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferitrin (CAS 482-38-2) – A Distinct Kaempferol Diglycoside for Diabetes, Cancer, and Inflammation Research


Kaempferitrin (kaempferol-3,7-O-α-L-dirhamnoside; CAS 482-38-2) is a naturally occurring flavonoid diglycoside consisting of the aglycone kaempferol substituted with α-L-rhamnose units at both the C3 and C7 positions [1]. This specific diglycosylation pattern distinguishes it from the more common kaempferol monoglycosides (e.g., astragalin, kaempferol-3-O-glucoside) and the aglycone itself, and is known to be more abundant in certain plant species than the corresponding flavonoid monomers [2]. Preclinical investigations have established its multi-target profile, which includes insulin-mimetic, anti-hyperglycemic, cytotoxic, anti-inflammatory, and immunomodulatory activities [1].

Why Kaempferitrin Cannot Be Substituted by Kaempferol or Monoglycosides in Critical Assays


The substitution of kaempferitrin with its aglycone (kaempferol) or other monoglycosides (e.g., astragalin) is scientifically invalid due to profound, quantifiable differences in bioactivity dictated by the unique 3,7-dirhamnoside structure. While kaempferol itself is a well-known antioxidant and anti-inflammatory agent, a direct structure-activity relationship (SAR) study demonstrated that the removal of either rhamnose moiety from kaempferitrin abolishes its potent hypoglycemic effect in vivo [1]. Specifically, the monoglycosides kaempferol 7-rhamnoside and kaempferol 3-rhamnoside were found to be inactive in diabetic mouse models, confirming that the presence of both rhamnosyl residues is an absolute requirement for this activity [1]. Therefore, substituting kaempferitrin with a simpler or more readily available analog will not recapitulate its key biological effects, particularly in metabolic and anti-diabetic research. This structural specificity dictates that only kaempferitrin can serve as a valid tool compound for investigating this particular insulin-mimetic and hypoglycemic mechanism.

Quantitative Differentiation Evidence for Kaempferitrin (CAS 482-38-2) vs. Comparators


Kaempferitrin Exhibits Potent In Vivo Hypoglycemic Activity, While Monoglycoside Analogs Are Inactive

In a comparative study evaluating the acute hypoglycemic effects of several kaempferol glycosides in streptozotocin-induced diabetic mice, kaempferitrin (4 mg/kg, i.p.) reduced glycemia by 61% at 120 minutes post-administration. In stark contrast, the closely related monoglycosides kaempferol 7-rhamnoside and kaempferol 3-rhamnoside were inactive or showed little to no effect under the same conditions [1].

Diabetes Metabolism Insulin Signaling

Kaempferitrin Stimulates Muscle Glucose Uptake as Efficiently as Insulin

Kaempferitrin has been shown to act as a direct insulin mimetic. In ex vivo assays using rat soleus muscle, kaempferitrin stimulated the percentile of glucose uptake as efficiently as a standard dose of insulin, demonstrating a potent insulinomimetic effect not commonly reported for other flavonoid glycosides [1].

Insulin Resistance Glucose Uptake Insulin Signaling

Kaempferitrin Displays Differential Cytotoxicity and Tumor Selectivity Compared to Its Aglycone

In an in vivo xenograft model of human liver cancer (SMMC-7721 cells), kaempferitrin treatment resulted in a significant decrease in tumor volume and mass (P < 0.05) [1]. Critically, this study used the aglycone kaempferol as a direct positive control, and unlike kaempferol, kaempferitrin demonstrated hepatoprotective effects by decreasing serum levels of transaminases (AST, ALT) and bilirubin, while also reducing hepatic malonaldehyde levels [1]. This suggests that glycosylation imparts a superior safety and selectivity profile in this cancer model.

Oncology Apoptosis Cytotoxicity

Kaempferitrin Shows Superior Anti-inflammatory Potency to a Structural Analog in Macrophages

In a comparative study of four kaempferol glycosides isolated from Cinnamomum osmophloeum, kaempferitrin (1) inhibited LPS/IFN-γ-induced nitric oxide (NO) production in murine macrophages with an IC50 of 40 µM [1]. In the same assay, a closely related analog, kaempferol 3-O-β-D-glucopyranosyl-(1→4)-α-L-rhamnopyranosyl-7-O-α-L-rhamnopyranoside (2), exhibited only 30% inhibition at a much higher concentration of 100 µM [1].

Inflammation Immunology Macrophages

Kaempferitrin Demonstrates Selective In Vivo Tumor Growth Inhibition in a HeLa Xenograft Model

In a nu/nu mouse model bearing HeLa cervical cancer xenografts, intraperitoneal administration of kaempferitrin resulted in dose-dependent tumor suppression. Doses of 2.5, 10, and 25 mg/kg inhibited tumor growth by 40%, 87%, and 97%, respectively, compared to vehicle-treated controls [1].

Oncology Xenograft Tumor Growth

Kaempferitrin Activates the Insulin Signaling Pathway at a Concentration Comparable to Insulin

At a concentration of 15 µM, kaempferitrin increases insulin receptor β tyrosine phosphorylation and IRS-1 tyrosine phosphorylation in 3T3-L1 adipocytes, an effect described as similar to that of 10 nM insulin [1]. Furthermore, it stimulates Akt phosphorylation on Ser473 and induces GLUT4 translocation to the plasma membrane, a process that can be blocked by the PI3-K inhibitor wortmannin, confirming engagement of the canonical insulin signaling pathway [1].

Signal Transduction Insulin Receptor GLUT4 Translocation

Procurement-Guided Application Scenarios for Kaempferitrin (CAS 482-38-2) in Biomedical R&D


Diabetes and Metabolic Disorder Research: Investigating Insulin-Independent Glucose Disposal

Kaempferitrin is the compound of choice for studying insulin-mimetic mechanisms. Its ability to stimulate muscle glucose uptake as efficiently as insulin [6] and to potently reduce blood glucose in diabetic animals, an effect completely lost in its monoglycoside analogs [4], makes it an indispensable tool. Use it to dissect PI3K/Akt-dependent pathways of GLUT4 translocation and to benchmark novel insulin sensitizers in both in vitro (3T3-L1, C2C12) and in vivo (STZ-induced diabetic models) systems.

Cancer Biology: Investigating Tumor-Selective Cytotoxicity and Immunomodulation

Use kaempferitrin in oncology programs focused on compounds with a dual mechanism of action. Evidence shows it can achieve up to 97% tumor growth inhibition in HeLa xenografts [6] while simultaneously demonstrating hepatoprotective and immunostimulatory effects not seen with its aglycone, kaempferol [4]. This makes it particularly suitable for studying cytotoxic agents that also modulate the tumor microenvironment and limit off-target organ toxicity.

Inflammation and Immunology: Probing Macrophage Function and Nitric Oxide Production

Select kaempferitrin for assays investigating the inhibition of inflammatory mediators in macrophages. Its demonstrated superiority over a closely related analog (IC50 of 40 µM vs. 30% inhibition at 100 µM) in suppressing NO, TNF-α, and IL-12 production [6] underscores its specific utility. It is an ideal positive control for studying the NF-κB pathway in LPS/IFN-γ-stimulated macrophages and for screening new anti-inflammatory candidates.

Drug Delivery and Formulation Science: Enhancing Bioavailability of a BCS Class IV Compound

Kaempferitrin's poor solubility and bioavailability make it an excellent model compound for advanced formulation research. Its successful encapsulation into PLGA nanoparticles for targeted colorectal cancer therapy [6] demonstrates its utility in nanomedicine studies. Researchers developing novel delivery systems to enhance the oral bioavailability or tumor-targeting of hydrophobic glycosides will find kaempferitrin a challenging and relevant test article.

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